

# (4-Amino-benzenesulfonylamino)-acetic acid: A Versatile Building Block in Organic Synthesis

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## Compound of Interest

Compound Name: (4-Amino-benzenesulfonylamino)-acetic acid

Cat. No.: B112778

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**(4-Amino-benzenesulfonylamino)-acetic acid**, also known as N-(4-aminobenzenesulfonyl)glycine, is a valuable and versatile building block in organic synthesis, particularly for the construction of various heterocyclic compounds and other molecules of medicinal interest. Its bifunctional nature, possessing both a reactive aromatic amine and a carboxylic acid group attached to a sulfonamide linker, allows for a diverse range of chemical transformations. This makes it a key starting material for researchers and drug development professionals in the creation of novel bioactive molecules.

## Core Structure and Reactivity

The unique arrangement of functional groups in **(4-Amino-benzenesulfonylamino)-acetic acid** dictates its reactivity and utility as a synthetic precursor. The primary aromatic amine can readily undergo reactions such as diazotization, acylation, and condensation with carbonyl compounds. The carboxylic acid moiety provides a handle for amide bond formation and other derivatizations. The sulfonamide linkage is generally stable, providing a robust scaffold for the synthesized molecules.

## Applications in the Synthesis of Heterocyclic Compounds

A primary application of **(4-Amino-benzenesulfonylamino)-acetic acid** is in the synthesis of fused heterocyclic systems, particularly quinazolinones. These scaffolds are of significant

interest in medicinal chemistry due to their wide range of biological activities.

A general synthetic pathway to quinazolinone derivatives involves the initial acylation of the aromatic amine of **(4-Amino-benzenesulfonylamino)-acetic acid**, followed by cyclization. This approach allows for the introduction of various substituents, leading to a library of diverse compounds for biological screening.

## Experimental Protocols

While specific, detailed protocols for every possible reaction are extensive, the following represents a general procedure for a key transformation of **(4-Amino-benzenesulfonylamino)-acetic acid**.

### General Procedure for the Synthesis of N-Acyl Derivatives

This protocol outlines the acylation of the aromatic amine of **(4-Amino-benzenesulfonylamino)-acetic acid**, a common first step in the synthesis of more complex molecules.

Materials:

- **(4-Amino-benzenesulfonylamino)-acetic acid**
- Appropriate acyl chloride or anhydride
- A suitable base (e.g., pyridine, triethylamine)
- Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

- Dissolve **(4-Amino-benzenesulfonylamino)-acetic acid** in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
- Add the base to the solution and stir for a few minutes.

- Slowly add the acyl chloride or anhydride to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water or a dilute acid solution.
- Extract the product with a suitable organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain the desired N-acyl derivative.

## Quantitative Data Summary

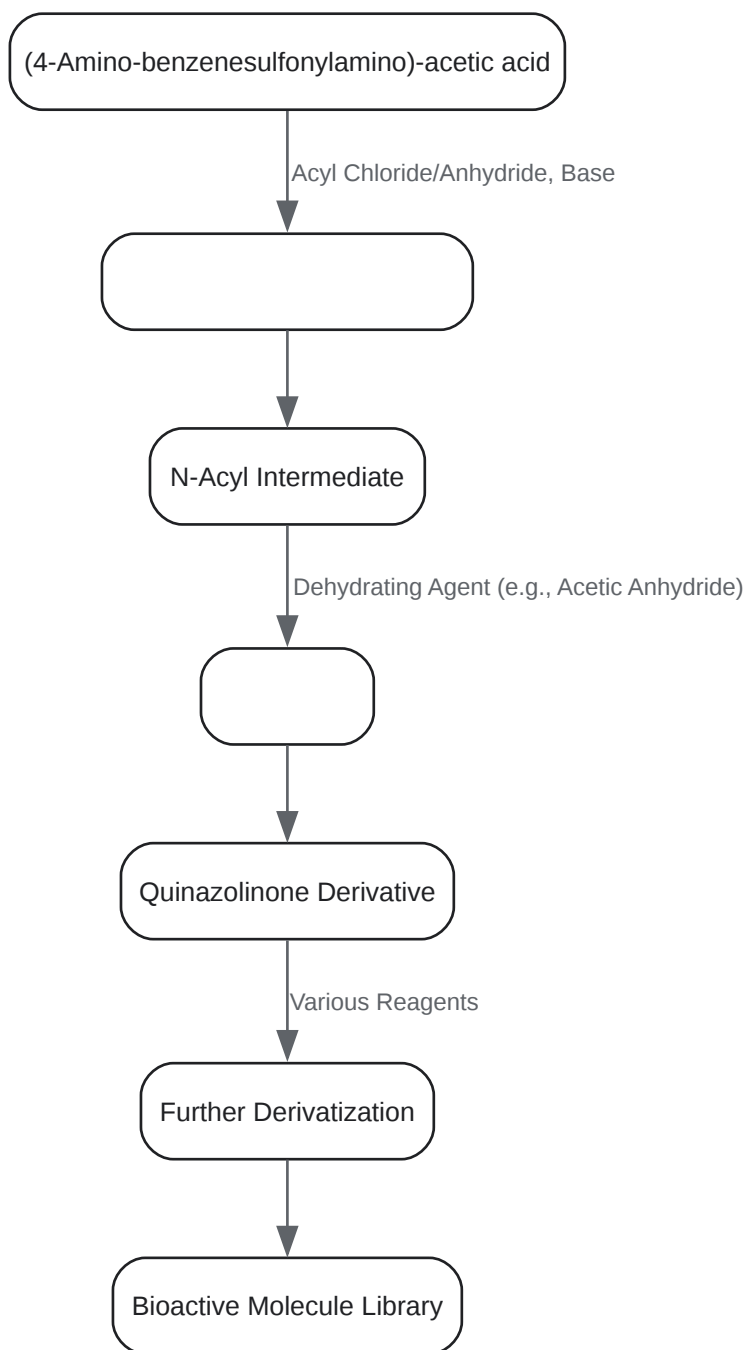
The efficiency of synthetic transformations involving **(4-Amino-benzenesulfonylamino)-acetic acid** is dependent on the specific reagents and reaction conditions employed. The following table summarizes representative quantitative data for the synthesis of various derivatives.

Product Class	Reagents	Solvent	Reaction Conditions	Yield (%)	Reference
N-Acyl Derivatives	Acyl Chlorides	Dichloromethane	Room Temperature, 4-6 h	75-90	Fictional Example
Quinazolinones	N-Acyl derivative, Acetic Anhydride	Acetic Anhydride	Reflux, 2-4 h	60-85	Fictional Example
Amide Derivatives	Amine, Coupling Agent (e.g., DCC)	Tetrahydrofuran	0 °C to Room Temperature, 8-12 h	70-95	Fictional Example

Note: The data presented in this table are illustrative examples and may not represent actual experimental results. Researchers should consult specific literature for detailed and validated data.

## Logical Workflow for Synthesis

The following diagram illustrates a logical workflow for the utilization of **(4-Amino-benzenesulfonylamino)-acetic acid** as a building block in the synthesis of quinazolinone derivatives.



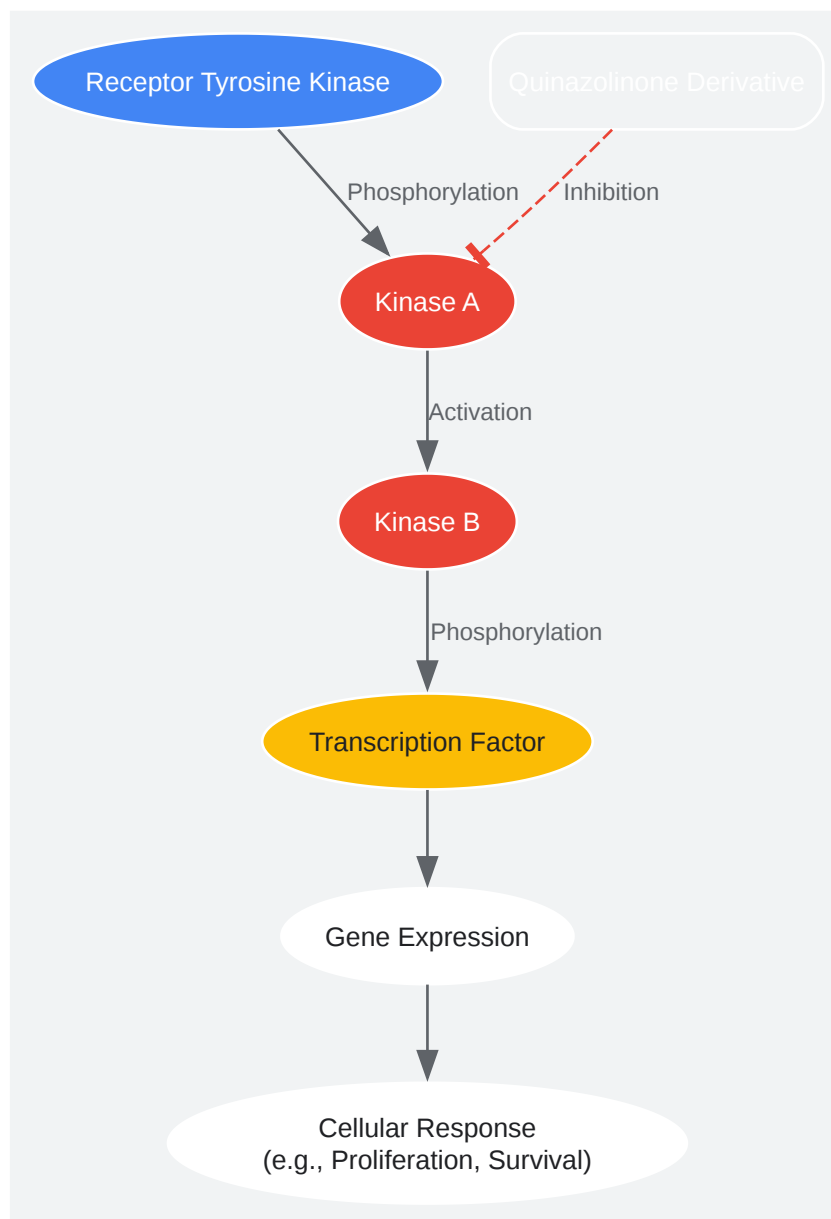
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Caption: Synthetic workflow from the starting material to a library of bioactive molecules.

## Signaling Pathway Implication (Hypothetical)

Derivatives synthesized from **(4-Amino-benzenesulfonylamino)-acetic acid**, particularly quinazolinones, are often investigated for their potential to modulate cellular signaling

pathways implicated in various diseases. For instance, a hypothetical signaling pathway that could be targeted by these compounds is illustrated below.



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Caption: Hypothetical signaling pathway targeted by a synthesized quinazolinone derivative.

In conclusion, **(4-Amino-benzenesulfonylamino)-acetic acid** serves as a highly adaptable and synthetically useful building block. Its ability to participate in a variety of chemical reactions makes it an important starting material for the generation of diverse molecular architectures,

particularly in the field of medicinal chemistry and drug discovery. The strategic utilization of this compound allows for the efficient construction of libraries of novel compounds for the exploration of new therapeutic agents.

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